5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole
Description
The compound 5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole is a heterocyclic molecule featuring a 1,2,4-thiadiazole core substituted at the 3-position with an isopropyl group and at the 5-position with an azetidine ring. The azetidine is further functionalized with a 4-methylpyrazole moiety via a methylene linker. This structure combines nitrogen-rich heterocycles (thiadiazole, azetidine, and pyrazole), which are known to confer diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The compact azetidine ring introduces steric constraints that may enhance binding specificity, while the pyrazole and thiadiazole groups contribute to π-π stacking and hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-3-propan-2-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5S/c1-9(2)12-15-13(19-16-12)17-6-11(7-17)8-18-5-10(3)4-14-18/h4-5,9,11H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSNYQPSDMNZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole (CAS Number: 2549007-02-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 249.34 g/mol. The structure features a thiadiazole ring, an azetidine moiety, and a pyrazole group, which contribute to its complex biological profile.
Biological Activity Overview
Research into the biological activity of compounds similar to This compound suggests various potential therapeutic effects:
Antimicrobial Activity : Compounds containing pyrazole and thiadiazole rings have been reported to exhibit significant antimicrobial properties. For example, derivatives of pyrazoles have shown efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity : The azetidine ring in conjunction with thiadiazole structures has been associated with anti-inflammatory effects. Studies indicate that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Anticancer Potential : Preliminary studies suggest that compounds with this structural framework may possess anticancer properties. For instance, some derivatives have demonstrated cytotoxicity against various cancer cell lines .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study conducted on pyrazole derivatives revealed that compounds with similar structural characteristics exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL, indicating potent antibacterial activity .
- Anti-inflammatory Mechanisms : Research has shown that azetidine derivatives can modulate inflammatory pathways by inhibiting the synthesis of nitric oxide and prostaglandins in vitro. These findings suggest that the incorporation of azetidine into the molecular structure may enhance anti-inflammatory effects .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HeLa and CaCo-2) indicated that the compound exhibited IC50 values ranging from 20 µM to 40 µM, showcasing its potential as an anticancer agent. Further studies are necessary to elucidate the specific mechanisms through which these effects are mediated .
Scientific Research Applications
Biological Properties
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have demonstrated that 5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole shows promising anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer
- Prostate Cancer
The mechanism of action appears to involve apoptosis induction and inhibition of angiogenesis, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results suggest efficacy against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.
Case Studies
A few notable studies highlight the applications of this compound:
-
Study on Anticancer Efficacy :
- Researchers evaluated the cytotoxic effects of the compound on various cancer cell lines.
- Results indicated a significant reduction in cell viability at micromolar concentrations.
-
Antimicrobial Screening :
- A series of tests against common bacterial strains revealed that the compound exhibited inhibitory effects comparable to established antibiotics.
-
Inflammation Model Testing :
- In vivo models demonstrated reduced inflammatory markers when treated with the compound, supporting its potential use in inflammatory diseases.
Chemical Reactions Analysis
Chemical Reactions of Thiadiazole Derivatives
Thiadiazole derivatives can undergo various chemical reactions, including:
-
Nucleophilic Substitution : Thiadiazoles can react with nucleophiles to replace substituents on the ring.
-
Electrophilic Substitution : Less common due to the electron-withdrawing nature of the thiadiazole ring.
-
Cyclization Reactions : Thiadiazoles can participate in further cyclization reactions to form more complex heterocycles.
Potential Chemical Reactions of 5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole
Given the structure of This compound , potential chemical reactions might include:
-
Alkylation : The azetidine nitrogen could undergo alkylation reactions.
-
Ring Opening : The azetidine ring might undergo ring-opening reactions under certain conditions.
-
Substitution on the Pyrazole Ring : The methyl group on the pyrazole could be substituted with other functional groups.
Biological Activities of Related Compounds
Thiadiazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . The presence of a pyrazole ring may enhance these activities due to its known bioactive properties.
Data Tables
| Property | General Thiadiazole Derivatives |
|---|---|
| Synthesis | Multi-step reactions involving hydrazones or thiosemicarbazones. |
| Biological Activity | Antimicrobial, anti-inflammatory, anticonvulsant. |
| Chemical Reactions | Nucleophilic substitution, cyclization reactions. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities between the target compound and related heterocyclic derivatives:
Physicochemical Properties
- Solubility: The target compound’s azetidine and pyrazole groups may reduce hydrophilicity compared to 5-amino-1,2,4-thiadiazoles (e.g., compound from ), which have polar amino substituents.
- Stability : The strained azetidine ring may confer lower thermal stability relative to six-membered analogs (e.g., piperidine derivatives) but could enhance metabolic resistance .
- Melting Points : While specific data for the target compound are unavailable, related 1,2,4-thiadiazoles exhibit melting points ranging from 120–250°C, influenced by substituent bulk and symmetry .
Q & A
Q. How does this compound compare to triazole-pyrazole hybrids in terms of synthetic complexity and bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
